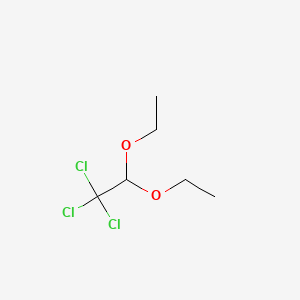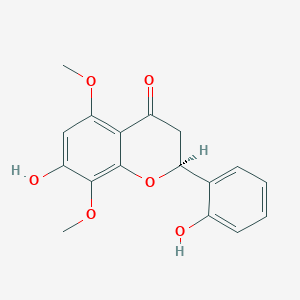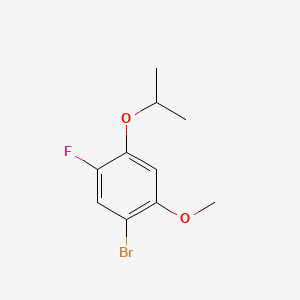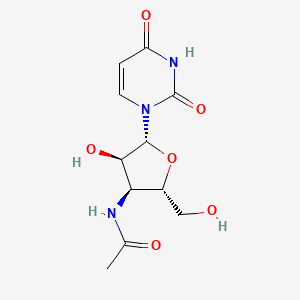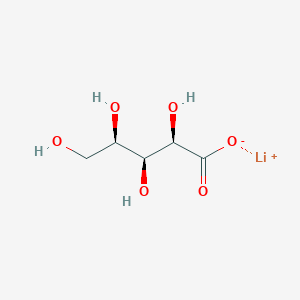
d-Xylonic acid lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
d-Xylonic acid lithium salt: is a white crystalline solid that is highly soluble in water. It is derived from d-Xylonic acid, which is a sugar acid. The compound has the chemical formula C5H10O6·Li and a molecular weight of 173.07 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing d-Xylonic acid lithium salt involves reacting d-Xylonic acid with lithium hydroxide. This reaction typically occurs in an aqueous solution and results in the formation of the lithium salt .
Industrial Production Methods: Industrial production of this compound can involve the use of ion-exchange resins for purification and recovery. The process may include steps such as decolorization and concentration to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: d-Xylonic acid lithium salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form other sugar acids.
Reduction: It can be reduced to form sugar alcohols.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions may vary depending on the specific substitution reaction.
Major Products:
Oxidation: Products may include other sugar acids.
Reduction: Products may include sugar alcohols.
Substitution: Products depend on the substituent introduced.
Scientific Research Applications
d-Xylonic acid lithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a redox potential regulator and in the study of sugar metabolism.
Mechanism of Action
The mechanism by which d-Xylonic acid lithium salt exerts its effects involves binding to hydroxyl groups on the surface of bacterial cells. This binding disrupts the cell membrane, leading to cell death. Additionally, it acts as a redox potential regulator, influencing the transcriptional regulation of genes in microorganisms .
Comparison with Similar Compounds
- d-Gluconic acid lithium salt
- d-Galactonic acid lithium salt
- d-Mannonic acid lithium salt
Comparison: d-Xylonic acid lithium salt is unique due to its specific binding to hydroxyl groups on bacterial cells, which disrupts cell membranes. This property is not as pronounced in similar compounds like d-Gluconic acid lithium salt or d-Galactonic acid lithium salt .
Properties
Molecular Formula |
C5H9LiO6 |
|---|---|
Molecular Weight |
172.1 g/mol |
IUPAC Name |
lithium;(2R,3S,4R)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/C5H10O6.Li/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1/t2-,3+,4-;/m1./s1 |
InChI Key |
TVHSDAFFJAXPAS-HAYYNCRMSA-M |
Isomeric SMILES |
[Li+].C([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O |
Canonical SMILES |
[Li+].C(C(C(C(C(=O)[O-])O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


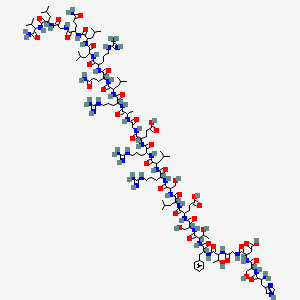
![Benzene, [(diazomethyl)sulfonyl]-](/img/structure/B14756565.png)

![[diphenylcarbamothioylsulfanyl(diphenyl)stannyl] N,N-diphenylcarbamodithioate](/img/structure/B14756574.png)

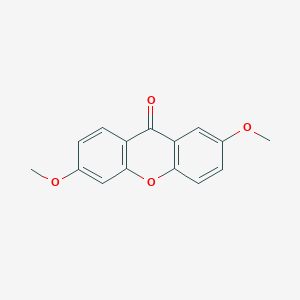
![[3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-2,2-bis(2,2,3,3,4,4,4-heptafluorobutanoyloxymethyl)propyl] 2,2,3,3,4,4,4-heptafluorobutanoate](/img/structure/B14756606.png)

![7H-Tetrazolo[5,1-i]purine](/img/structure/B14756619.png)
